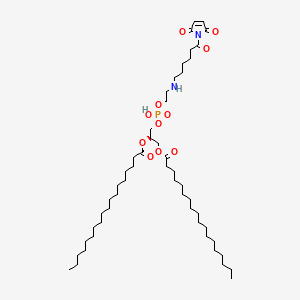
1,2-DISTEAROYL-SN-GLYCERO-3-*PHOSPHORYLE THANOLAMINO
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-DISTEAROYL-SN-GLYCERO-3-PHOSPHORYLE THANOLAMINO: is a phospholipid, specifically a phosphoethanolamine (PE) lipid. It is commonly used in the synthesis of liposomes and lipid nanoparticles (LNPs), which are crucial in drug delivery systems . This compound is known for its ability to form stable bilayers and vesicles, making it an essential component in various biomedical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,2-DISTEAROYL-SN-GLYCERO-3-PHOSPHORYLE THANOLAMINO can be synthesized through a series of chemical reactions involving the esterification of glycerol with stearic acid, followed by phosphorylation with ethanolamine . The reaction conditions typically involve the use of catalysts and specific temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency . The process includes the purification of the final product through techniques such as chromatography and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions: 1,2-DISTEAROYL-SN-GLYCERO-3-PHOSPHORYLE THANOLAMINO undergoes various chemical reactions, including:
Substitution: Substitution reactions can introduce different functional groups, enhancing the compound’s versatility in various applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions . The conditions often involve controlled temperatures, pH levels, and reaction times to achieve the desired outcomes .
Major Products Formed: The major products formed from these reactions include modified phospholipids with altered functional groups, which can be used in different scientific and industrial applications .
Wissenschaftliche Forschungsanwendungen
1,2-DISTEAROYL-SN-GLYCERO-3-PHOSPHORYLE THANOLAMINO has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 1,2-DISTEAROYL-SN-GLYCERO-3-PHOSPHORYLE THANOLAMINO involves its ability to form stable bilayers and vesicles, which can encapsulate and deliver therapeutic agents to specific targets in the body . The molecular targets include cell membranes, where the compound integrates and facilitates the delivery of encapsulated drugs . The pathways involved include endocytosis and fusion with cell membranes, allowing for efficient drug delivery .
Vergleich Mit ähnlichen Verbindungen
1,2-DISTEAROYL-SN-GLYCERO-3-PHOSPHORYLCHOLINE: Another phospholipid used in liposome synthesis, but with choline as the head group instead of ethanolamine.
1,2-DISTEAROYL-SN-GLYCERO-3-PHOSPHATE: A phospholipid with a phosphate group, used in similar applications but with different properties.
Uniqueness: 1,2-DISTEAROYL-SN-GLYCERO-3-PHOSPHORYLE THANOLAMINO is unique due to its ethanolamine head group, which provides distinct biochemical properties and interactions compared to other phospholipids . This uniqueness makes it particularly useful in specific drug delivery systems and biomedical applications .
Eigenschaften
CAS-Nummer |
155773-68-5 |
|---|---|
Molekularformel |
C51H93N2O11P |
Molekulargewicht |
941.282 |
IUPAC-Name |
[(2R)-3-[2-[[6-(2,5-dioxopyrrol-1-yl)-6-oxohexyl]amino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate |
InChI |
InChI=1S/C51H93N2O11P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33-37-50(57)61-44-46(64-51(58)38-34-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)45-63-65(59,60)62-43-42-52-41-35-31-32-36-47(54)53-48(55)39-40-49(53)56/h39-40,46,52H,3-38,41-45H2,1-2H3,(H,59,60)/t46-/m1/s1 |
InChI-Schlüssel |
YLRAHZDAUIKOCE-YACUFSJGSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNCCCCCC(=O)N1C(=O)C=CC1=O)OC(=O)CCCCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















